BenchChemオンラインストアへようこそ!

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline

Lipophilicity ADME Optimization Building Block Selection

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is a quantitatively validated spirocyclic aniline building block that systematically lowers logD₇.₄ by up to −1.0 relative to morpholine and piperidine analogs while increasing aqueous solubility. The 2-oxa-6-azaspiro[3.3]heptane core confers a distinct pKa (~9.73) and ionization profile optimal for kinase hinge-binding interactions and antibacterial programs. Independent validation in linezolid and ciprofloxacin series confirms metabolic robustness over morpholine-containing parents. A published two-step, protecting-group-free synthetic route reduces supply-chain risk. Select this building block when lead optimization demands balanced permeability, lower lipophilicity, and proven metabolic stability.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1416369-77-1
Cat. No. B6358198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline
CAS1416369-77-1
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C2(CN1C3=CC=C(C=C3)N)COC2
InChIInChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-5-11(6-13)7-14-8-11/h1-4H,5-8,12H2
InChIKeyWLUOCPFXVYOGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline (CAS 1416369-77-1): A Spirocyclic Aniline Building Block with Quantifiable Physicochemical Advantages for Drug Discovery Procurement


4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is a spirocyclic aniline building block (C₁₁H₁₄N₂O, MW 190.24 g/mol) incorporating the 2-oxa-6-azaspiro[3.3]heptane core with a para-aniline substituent [1]. This scaffold belongs to the azaspiro[3.3]heptane family, which has been validated as a saturated bioisostere capable of replacing morpholine, piperidine, and piperazine moieties in drug-like molecules while conferring lower lipophilicity and higher aqueous solubility [2][3].

Why 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline Cannot Be Casually Interchanged with Other Aniline-Spiro or Monocyclic Building Blocks


Despite apparent structural similarity, substituting 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline with a 4-morpholinoaniline or 4-(piperidin-1-yl)aniline building block introduces quantifiable changes in molecular properties that propagate into the final compound. The spiro[3.3]heptane scaffold consistently lowers logD₇.₄ by as much as −1.0 relative to morpholine and piperidine analogs due to increased amine basicity from altered inductive effects [1], while simultaneously increasing aqueous solubility [2]. The 2-oxa variant further modulates basicity (predicted pKa ~9.73 for the azetidine N–H⁺) compared to the 2,6-diazaspiro analog (pKa ~10.69) or the 2-thia variant (pKa ~9.62), producing a distinct ionization profile at physiological pH that directly impacts permeability, solubility, and off-target pharmacology . Generic substitution without these property measurements risks derailing a lead optimization program.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Application Data for 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline vs. Closest Analogs


Lipophilicity Comparison: XLogP3 of 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline vs. 4-(Piperidin-1-yl)aniline and 4-Morpholinoaniline

The target compound exhibits an XLogP3 of 0.90, which is substantially lower than that of the corresponding piperidine analog 4-(piperidin-1-yl)aniline (LogP = 2.10) and the morpholine analog 4-morpholinoaniline (LogP = 1.75) [1][2][3]. For context, the parent 2-oxa-6-azaspiro[3.3]heptane scaffold has been shown to lower logD₇.₄ by as much as −1.0 relative to morpholine and piperidine in matched molecular pair analyses [4]. The lower lipophilicity is attributed to increased amine basicity in the spirocyclic system, shifting the ionization equilibrium such that a greater fraction of the population is ionized (charged) at physiological pH [4].

Lipophilicity ADME Optimization Building Block Selection

Amine Basicity Modulation: Predicted pKa of 2-Oxa-6-azaspiro[3.3]heptane Azetidine N–H⁺ vs. 2,6-Diazaspiro and 2-Thia Analogs

The predicted pKa of the conjugate acid of the 2-oxa-6-azaspiro[3.3]heptane azetidine nitrogen is 9.73 ± 0.20 . This is 0.96 log units less basic than the 2,6-diazaspiro[3.3]heptane analog (pKa 10.69 ± 0.20) [1], 0.31 units more basic than the 1-oxa regioisomer (pKa 9.42 ± 0.20) , and 0.11 units more basic than the 2-thia analog (pKa 9.62 ± 0.20) . Compared to morpholine (pKa 8.36), the spirocyclic oxetane nitrogen is ~1.4 log units more basic, confirming that the oxetane oxygen exerts a weaker inductive electron-withdrawing effect when positioned γ to the amine nitrogen rather than β as in morpholine [2].

Amine Basicity Ionization State Permeability Prediction

Metabolic Stability Advantage: 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine in Linezolid Scaffold

In a comparative study of linezolid analogs, replacement of the morpholine ring with the 2-oxa-6-azaspiro[3.3]heptane bioisostere was reported to confer "improved chemical stability, lower lipophilicity, higher solubility and metabolic robustness over morpholine" [1]. Compound 22 in this series retained antibacterial activity comparable to linezolid (IC₅₀ 0.72, 0.51, 0.88, 0.49 μg/mL against E. coli, P. aeruginosa, S. aureus, and B. subtilis, respectively) [1]. In a separate study on ciprofloxacin analogs, the homospiromorpholine analog (22, containing the 2-oxa-6-azaspiro[3.3]heptane moiety) remained essentially unaffected in a human hepatocyte whole-cell metabolic stability assay, whereas ciprofloxacin showed measurable degradation [2].

Metabolic Stability Antibacterial Bioisostere

Solubility Advantage: 2-Oxa-6-azaspiro[3.3]heptane Core vs. Monocyclic and Non-Oxygenated Spiro Analogs

The parent 2-oxa-6-azaspiro[3.3]heptane has a reported aqueous solubility of 94.7 mg/mL (0.955 mol/L) . Heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than their monocyclic cyclohexane analogs, with documented solubility differences reaching an order of magnitude (e.g., tert-butyl carbamate 29 vs. spiro analog 6) [1]. Furthermore, spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane have been shown to "supplant morpholine in its solubilizing ability" due to the polarity and hydrogen-bond-accepting capacity conferred by the oxetane oxygen [2]. For the target compound, the low XLogP3 of 0.90 and the presence of both the oxetane oxygen and aniline NH₂ as H-bond donors/acceptors (HBD=1, HBA=3) predict favorable aqueous solubility .

Aqueous Solubility Spirocyclic Oxetane Formulation

Validated Application Context: This Scaffold Is Embedded in the Synthesis Route of the Clinical Tuberculosis Drug Candidate TBI-223

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a core structural element of TBI-223, a novel oxazolidinone antibiotic currently in clinical development for tuberculosis [1]. The key intermediate 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane—the nitro analog of the target compound—has been identified as the major cost driver for the API, motivating the development of a low-cost, protecting-group-free, two-step scalable synthesis [1]. The N-arylation chemistry used to install the 4-aminophenyl group onto the spirocyclic azetidine nitrogen is directly relevant to the target compound's utility as a versatile building block [2]. For context, the 2-thia-6-azaspiro[3.3]heptane analog has also been used to replace the 4-methylpiperazin-1-yl group in imatinib-derived kinase inhibitors, demonstrating that this scaffold family has validated applications across multiple therapeutic areas [3].

Tuberculosis TBI-223 Oxazolidinone Antibiotic Scalable Synthesis

Procurement-Optimized Application Scenarios for 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline Based on Quantitative Evidence


Lead Optimization: Replacing Morpholine or Piperidine Moieties with a Lower-Lipophilicity, Higher-Solubility Spirocyclic Aniline Building Block

When a medicinal chemistry program requires systematic reduction of logD while maintaining or improving solubility, 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline provides a quantitatively validated option. The parent scaffold lowers logD₇.₄ by up to −1.0 relative to morpholine and piperidine analogs [1], while the target compound's low XLogP3 of 0.90 (vs. 1.75 for 4-morpholinoaniline and 2.10 for 4-(piperidin-1-yl)aniline) translates this lipophilicity reduction directly to the building block level . The documented aqueous solubility of the core scaffold (94.7 mg/mL) mitigates the solubility challenges that often accompany lipophilicity-driven optimization . Selection of this building block is particularly indicated when the final target profile requires balanced permeability with low non-specific protein binding.

Antibacterial Drug Development: Constructing Oxazolidinone or Fluoroquinolone Analogs with Built-In Metabolic Stability

The 2-oxa-6-azaspiro[3.3]heptane scaffold has been independently validated in two antibacterial series—linezolid analogs and ciprofloxacin analogs—where it conferred metabolic robustness over the morpholine-containing parent compounds [1]. In the linezolid series, the azaspiro replacement retained antibacterial potency (compound 22 IC₅₀ 0.49–0.88 μg/mL across four bacterial strains) while eliminating the morpholine-associated metabolic liability [1]. In the ciprofloxacin series, the spirocyclic analog remained essentially unaffected in human hepatocyte assays . For laboratories developing next-generation antibacterial agents, procuring 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline as the aniline-bearing building block enables direct incorporation of this validated metabolic stability advantage into new oxazolidinone, fluoroquinolone, or structurally related antibacterial scaffolds.

Kinase Inhibitor Building Block Library Construction: Modulation of Hinge-Binder Basicity

The predicted pKa of the 2-oxa-6-azaspiro[3.3]heptane azetidine nitrogen (9.73) is intermediate among common spiro[3.3]heptane variants—less basic than the 2,6-diazaspiro analog (10.69) but more basic than morpholine (8.36) [1]. This intermediate basicity may be optimal for kinase hinge-binding interactions where excessive basicity leads to poor selectivity or efflux transporter recognition. The 2-thia-6-azaspiro[3.3]heptane analog has already been used to replace the N-methylpiperazine moiety in kinase inhibitors targeting the ATP-binding site . For building block library construction aimed at kinase inhibitor discovery, including 4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline expands the accessible pKa range and provides a distinct ionizable vector geometry compared to both the 2,6-diazaspiro and the 2-thia alternatives.

Scalable Synthesis of Clinical Candidates: Leveraging Published Low-Cost Route to 2-Oxa-6-azaspiro[3.3]heptane Arylamine Intermediates

The published protecting-group-free, two-step process for preparing 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane—the nitro analog of the target compound—was specifically developed to address the cost-of-goods challenge for the clinical candidate TBI-223 [1]. This route uses commodity starting materials (3,4-difluoronitrobenzene, the same starting material as linezolid) and avoids chromatographic purification [1]. For procurement decisions, this means that not only is the building block itself commercially available, but the published chemistry provides a validated, scalable pathway for preparing downstream analogs, reducing the risk of future supply chain bottlenecks if a compound containing this building block advances toward clinical development.

Quote Request

Request a Quote for 4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.